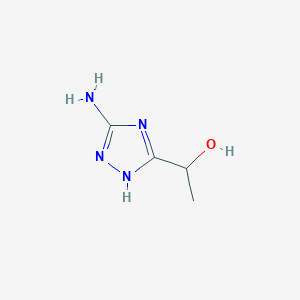

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol

Description

Properties

IUPAC Name |

1-(3-amino-1H-1,2,4-triazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2(9)3-6-4(5)8-7-3/h2,9H,1H3,(H3,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXHEPGKUPBLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NN1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the use of aminoguanidine hydrochloride and succinic anhydride, followed by microwave irradiation to facilitate the reaction .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.

Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with halogens or other substituents under appropriate conditions

Common reagents used in these reactions include hydrazine hydrate, sodium cyanate, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported for synthesizing derivatives of triazoles, including microwave-assisted techniques that enhance yield and purity. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been optimized using different solvents and reaction conditions to achieve high yields .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Properties

Research has demonstrated that compounds containing triazole rings possess significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains. For example, a study indicated that triazole derivatives demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans .

Antioxidant Activity

The antioxidant properties of triazole compounds have been investigated extensively. Ethanol extracts containing triazole derivatives have shown promising results in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for developing supplements or drugs aimed at mitigating oxidative damage associated with various diseases .

Pharmaceutical Applications

Triazole compounds are widely recognized for their role in medicinal chemistry. They are integral to the development of antifungal agents such as fluconazole and itraconazole. The incorporation of this compound into drug formulations may enhance efficacy against resistant fungal strains .

Case Studies

Several studies highlight the potential applications of this compound:

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of synthesized triazole derivatives against a panel of microorganisms. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Triazole A | E. coli | 15 |

| Triazole B | S. aureus | 20 |

| Triazole C | C. albicans | 18 |

- Phytochemical Profiling : Another research effort focused on extracting bioactive compounds from plant sources using ethanol as a solvent. The study found that the extraction process was efficient in isolating phenolic compounds with antioxidant properties, suggesting potential applications in nutraceutical formulations .

Mechanism of Action

The mechanism of action of 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it inhibits kinases by binding to their active sites, thereby preventing phosphorylation and subsequent signal transduction. Similarly, it inhibits lysine-specific demethylase 1 by interacting with its catalytic domain, leading to the accumulation of methylated histones and altered gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Table 1: Key Substituent Differences and Their Impacts

Key Observations :

- Amino vs. Methoxy Groups: Amino-substituted triazoles (e.g., ) exhibit higher polarity and hydrogen-bonding capacity compared to methoxy analogs (e.g., ), influencing solubility and biological interactions.

- Hydroxyl-Ethyl vs. Thio-Ethanol Groups: The hydroxyl-ethyl group in the target compound may enhance water solubility, whereas thio-ethanol derivatives (e.g., ) introduce chirality and sulfur-based reactivity.

Biological Activity

1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and comparisons with related compounds.

Overview of Biological Activities

This compound exhibits a range of biological activities including:

- Antiviral Activity : The compound has shown effectiveness against various viral pathogens.

- Antibacterial Properties : It demonstrates activity against several bacterial strains, making it a potential candidate for antibiotic development.

- Antifungal Effects : The compound has been reported to inhibit the growth of fungal species.

- Anticancer Activity : Studies indicate that it can hinder the proliferation of cancer cells.

- Anticonvulsant Effects : There is evidence supporting its use in managing seizure disorders.

These activities make it a versatile compound in medicinal chemistry and drug development .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The compound binds to the active sites of various kinases, inhibiting phosphorylation and disrupting signal transduction pathways.

- Demethylase Inhibition : It inhibits lysine-specific demethylase 1 (LSD1), leading to increased levels of methylated histones and altered gene expression.

- Chitinase Inhibition : The compound also acts as an inhibitor of acidic mammalian chitinase, which may play a role in its antifungal activity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 5-amino-4H-1,2,4-triazole with ethylene oxide or other alkylating agents in the presence of suitable solvents like ethanol .

Table 1: Synthesis Conditions for this compound

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Method A | 5-amino-4H-1,2,4-triazole + Ethylene oxide | Ethanol | 70% |

| Method B | 5-amino-4H-1,2,4-triazole + Alkyl halide | DMF | 65% |

| Method C | 5-amino-4H-1,2,4-triazole + Alkyl sulfonate | Water | 80% |

Case Studies and Research Findings

Numerous studies have documented the biological activities of this compound:

- Antibacterial Studies : A study evaluated the antibacterial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .

- Anticancer Activity : Research conducted on various cancer cell lines (e.g., A375 melanoma cells) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis at specific concentrations (10 µM and 30 µM) .

- Antifungal Testing : The antifungal efficacy was tested against Candida albicans, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other triazole derivatives:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-(4-amino-1H-1,2,4-triazol-3-yl)ethanol | Moderate antibacterial | Different amino group position affects reactivity |

| 1-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | Enhanced anticancer | Propanamide group increases solubility |

| 1-(5-amino-pyridine-sulfonamide) | Strong antifungal | Contains pyridine moiety enhancing activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-amino-4H-1,2,4-triazol-3-yl)ethanol, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, hydrazine hydrate can react with substituted ketones under reflux conditions to form triazole intermediates. Post-synthetic modifications, such as alkylation or reduction, introduce the ethanol moiety. Characterization typically employs IR spectroscopy (to confirm NH/OH stretches) and (to resolve substituent environments). For instance, peaks near δ 4.0–4.5 ppm indicate the -CH-OH group .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Detects functional groups (e.g., NH at ~3300 cm, OH at ~3200–3500 cm, and triazole ring vibrations at ~1500–1600 cm) .

- : Assigns protons on the triazole ring (δ 7.5–8.5 ppm for aromatic protons if substituted) and the ethanol side chain .

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., loss of -CHOH group) .

Q. How can researchers optimize solubility for biological assays?

- Methodological Answer : Solubility is enhanced via co-solvents (e.g., DMSO for stock solutions) or pH adjustment (amine groups are protonated in acidic buffers). Pre-screening with polar aprotic solvents (DMF, DMSO) and aqueous mixtures (ethanol/water) is recommended .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in triazole ring formation?

- Methodological Answer : Regioselectivity depends on substituent electronic effects and reaction temperature. For example, microwave-assisted synthesis (60–80°C) favors 1,2,4-triazole formation over 1,3,4-isomers due to faster cyclization kinetics. Substituents with electron-withdrawing groups (e.g., nitro) direct nucleophilic attack to specific ring positions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry (e.g., SHELX refinement for small-molecule structures) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating - and - couplings .

- Computational Modeling : Compares experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. How can synthetic byproducts be minimized during triazole-ethanol derivatization?

- Methodological Answer :

- Controlled Alkylation : Use stoichiometric NaH or KCO to deprotonate the triazole NH before adding alkylating agents (e.g., bromoethanol).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials, while recrystallization (ethanol/water) isolates the pure product .

Q. What mechanistic insights explain isomer formation in triazole-ethanol derivatives?

- Methodological Answer : Isomers arise from competing reaction pathways. For example, using ethyl acetoacetate vs. methyl 2-butynoate in cyclization reactions leads to pyrimidinone vs. triazole regioisomers due to differences in enolate formation and ring-closure kinetics. Reaction monitoring via TLC or in situ IR identifies dominant pathways .

Safety and Waste Management

Q. What protocols ensure safe handling of triazole-ethanol intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.